4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol
Description
4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol is a compound that combines the structural features of 4-methylbenzenesulfonic acid and 3-naphthalen-2-yloxypropan-1-ol
Properties
CAS No. |
57334-71-1 |
|---|---|
Molecular Formula |
C20H22O5S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2.C7H8O3S/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4-7,10,14H,3,8-9H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
GZFOHJOGMHPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C=C(C=CC2=C1)OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol typically involves the reaction of 4-methylbenzenesulfonic acid with 3-naphthalen-2-yloxypropan-1-ol under specific conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid functional group but lacks the naphthalen-2-yloxypropan-1-ol moiety.
3-Naphthalen-2-yloxypropan-1-ol: Contains the naphthalen-2-yloxypropan-1-ol structure but does not have the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol is unique due to the combination of both 4-methylbenzenesulfonic acid and 3-naphthalen-2-yloxypropan-1-ol structures in a single molecule
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
